3-Bromo-5-chloropyridin-4-OL
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. Current time information in New York, NY, US.researchgate.netglpbio.com Its presence in natural products, such as alkaloids, vitamins (e.g., niacin and pyridoxine), and coenzymes, underscores its fundamental role in biological processes. researchgate.netglpbio.com In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Current time information in New York, NY, US.researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance the aqueous solubility of drug molecules. glpbio.comgoogle.com This has led to the incorporation of the pyridine moiety into numerous FDA-approved drugs for a wide array of therapeutic areas, including infectious diseases, cancer, and cardiovascular conditions. Current time information in New York, NY, US.nih.gov
Role of Halogenation in Modifying Pyridine Reactivity and Biological Profiles
The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogenation can significantly alter the electronic distribution within the pyridine ring, influencing its reactivity in subsequent chemical transformations. cymitquimica.comambeed.com For instance, the electron-withdrawing nature of halogens can facilitate nucleophilic aromatic substitution reactions, a key tool in the synthetic chemist's arsenal. cymitquimica.com
From a medicinal chemistry perspective, halogens can serve as crucial pharmacophores, participating in halogen bonding and other non-covalent interactions to enhance binding affinity and selectivity for biological targets. cymitquimica.com The strategic placement of halogens can also block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
Overview of 3-Bromo-5-chloropyridin-4-ol within the Context of Polysubstituted Pyridines
This compound is a polysubstituted pyridine derivative that embodies the principles of strategic halogenation. The presence of both a bromine and a chlorine atom, along with a hydroxyl group, on the pyridine core makes it a highly versatile and valuable building block in organic synthesis. The distinct electronic and steric properties of the bromo, chloro, and hydroxyl substituents at the 3, 5, and 4-positions, respectively, allow for regioselective functionalization, enabling the synthesis of complex molecular architectures. While detailed research focusing solely on this compound is limited, its utility is evident from its role as a key intermediate in the synthesis of a variety of more complex molecules. The strategic positioning of its functional groups provides multiple reaction sites for further chemical modification, making it a sought-after precursor in the development of new chemical entities.
Physicochemical Properties of this compound
The specific physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data for related compounds, the following properties can be anticipated.
| Property | Value | Source |
| Molecular Formula | C5H3BrClNO | nih.gov |
| Molecular Weight | 208.44 g/mol | nih.gov |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to have some solubility in polar organic solvents | Inferred |
Role as a Synthetic Intermediate
The primary significance of this compound in contemporary chemical research lies in its role as a versatile synthetic intermediate. The differential reactivity of the C-Br, C-Cl, and C-OH bonds allows for a stepwise and controlled introduction of various functional groups.
For instance, the hydroxyl group can be readily converted into other functionalities, such as ethers or esters. The carbon-halogen bonds can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes this compound a valuable starting material for the synthesis of highly substituted and complex pyridine derivatives.
One notable application is its use as a precursor in the synthesis of complex molecules for pharmaceutical research. For example, it is a documented starting material in the preparation of N-(3-bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide. uni.lu This highlights its utility in constructing intricate molecular frameworks that are of interest in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBATAKNYQHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Chloropyridin 4 Ol
Retrosynthetic Analysis of 3-Bromo-5-chloropyridin-4-ol
The retrosynthetic analysis of this compound involves the logical disconnection of the target molecule into simpler, commercially available, or easily synthesizable starting materials. The primary disconnections for this molecule are the carbon-halogen and carbon-oxygen bonds.
A plausible retrosynthetic strategy would involve the disconnection of the C-Br and C-Cl bonds, leading back to a pyridin-4-ol scaffold. Alternatively, the hydroxyl group could be introduced at a later stage, suggesting a 3-bromo-5-chloropyridine (B1268422) intermediate. The latter is often a more viable approach as the hydroxyl group can direct the position of halogenation or be sensitive to the conditions required for halogen introduction.
The key synthons and their synthetic equivalents in the retrosynthesis of this compound are outlined below:
| Target Molecule | Key Disconnections | Synthons | Synthetic Equivalents |
| This compound | C-Br, C-Cl, C-OH | 3-bromo-5-chloro-4-hydroxypyridine cation and anion equivalents | Pyridin-4-ol, 3-bromo-5-chloropyridine |
This analysis suggests that the synthesis can be approached by either halogenating a pre-existing pyridin-4-ol or by first synthesizing 3-bromo-5-chloropyridine and then introducing the hydroxyl group at the 4-position. The choice of route is often dictated by the regioselectivity of the reactions and the stability of the intermediates.
Precursor Synthesis and Intermediate Derivatization
The synthesis of this compound is heavily reliant on the effective synthesis of its precursors and the derivatization of key intermediates. This involves the strategic introduction of halogen atoms at specific positions on the pyridine (B92270) ring and the installation of the hydroxyl group.
Strategies for Introducing Halogens at Specific Pyridine Positions
The introduction of bromine and chlorine onto a pyridine ring at the 3- and 5-positions requires careful consideration of the directing effects of the existing substituents and the choice of halogenating agents. Pyridine itself is an electron-deficient ring, making electrophilic aromatic substitution challenging. nih.gov
Directed halogenation methods utilize a directing group to achieve regioselectivity. For the synthesis of 3,5-dihalopyridines, the starting material often dictates the strategy. One common approach is to start with a pyridine derivative that already has a substituent that can direct the incoming halogens.
Recent advancements have focused on developing methods for the selective halogenation of pyridine C-H precursors. acs.org For instance, the design of heterocyclic phosphines that can be installed at the 4-position of pyridines allows for subsequent displacement by halide nucleophiles, offering a pathway to 4-halopyridines. nih.govacs.org While this is for the 4-position, similar principles of activating specific positions can be applied.
Another strategy involves a ring-opening, halogenation, and ring-closing sequence. This method transforms the electron-deficient pyridine into a more reactive acyclic intermediate, which can undergo regioselective halogenation under mild conditions. nih.gov
Table of Directed Halogenation Approaches:
| Approach | Description | Key Features |
| Directing Group-Mediated Halogenation | A pre-existing functional group on the pyridine ring directs the electrophilic halogen to a specific position. | Relies on the electronic and steric properties of the directing group. |
| Phosphine (B1218219) Reagent-Mediated Halogenation nih.govacs.org | Installation of a phosphine group at a specific position, followed by nucleophilic displacement with a halide. | Offers high regioselectivity for positions that are otherwise difficult to functionalize directly. |
| Ring-Opening/Closing Strategy nih.gov | The pyridine ring is temporarily opened to form a more reactive intermediate that undergoes selective halogenation before ring closure. | Allows for halogenation under milder conditions and can provide access to otherwise unattainable substitution patterns. |
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto a pyridine ring, particularly when a good leaving group, such as a halogen, is already present. tandfonline.comchemrxiv.orgacs.orgyoutube.comyoutube.com The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the presence of electron-withdrawing groups. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. youtube.com
For the synthesis of this compound, an SNAr reaction could potentially be used to introduce one of the halogens or the hydroxyl group onto a pre-halogenated pyridine ring. For example, a dihalopyridine could react with a hydroxide (B78521) source to install the 4-hydroxyl group. However, the 3- and 5-positions are less activated towards SNAr, which can make this approach challenging. youtube.com
Factors Influencing Nucleophilic Aromatic Substitution in Halopyridines:
| Factor | Influence on Reactivity |
| Position of Halogen | 2- and 4-positions are more reactive than the 3-position. youtube.com |
| Nature of the Halogen | The leaving group ability generally follows the order F > Cl > Br > I. |
| Reaction Conditions | Elevated temperatures and the use of strong nucleophiles are often required. chemrxiv.org |
| Solvent | Polar aprotic solvents are typically used to solvate the cation and facilitate the reaction. |
Approaches for Hydroxyl Group Installation and Protection/Deprotection Strategies
The introduction of a hydroxyl group at the 4-position of the pyridine ring can be achieved through several methods. One common strategy is the oxidation of a pyridine N-oxide followed by rearrangement. acs.org Another approach involves the nucleophilic substitution of a suitable leaving group at the 4-position by a hydroxide or a protected hydroxyl equivalent.
Given the reactivity of the hydroxyl group, it often needs to be protected during subsequent synthetic steps, such as halogenation. A variety of protecting groups for hydroxyl functions are available, with the choice depending on the stability of the protecting group to the reaction conditions and the ease of its removal. nih.govuobaghdad.edu.iqharvard.eduhighfine.com
Common Protecting Groups for the Pyridine Hydroxyl Group:
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Features |
| Benzyl (B1604629) Ether | Benzyl bromide, NaH | Catalytic hydrogenolysis (e.g., H2, Pd/C) uobaghdad.edu.iq | Stable to many acidic and basic conditions. |
| Silyl (B83357) Ethers (e.g., TMS, TBDMS) | Silyl chloride, imidazole | Fluoride (B91410) sources (e.g., TBAF) or acid harvard.eduhighfine.com | Stability varies with the steric bulk of the silyl group. |
| Methyl Ether | Methyl iodide, base | Strong acid (e.g., HBr) or Lewis acids (e.g., BBr3) | Generally stable but requires harsh deprotection conditions. |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, acid catalyst | Acidic hydrolysis highfine.com | Introduces a new chiral center. |
The deprotection step must be chosen carefully to avoid the removal of other sensitive functional groups in the molecule.
Established Synthetic Routes for this compound
While a single, universally established synthetic route for this compound is not prominently featured in the literature, its synthesis can be conceived through a combination of the strategies discussed above. A plausible route could start from a commercially available substituted pyridine.
One potential synthetic pathway could involve the following steps:
Starting Material: 3,5-Dichloropyridine.
Nitration: Introduction of a nitro group at the 4-position to give 3,5-dichloro-4-nitropyridine. The nitro group is a strong electron-withdrawing group that can activate the ring for subsequent reactions.
Selective Bromination: This step would be challenging due to the deactivating nature of the existing substituents. A more likely route would involve starting with a different precursor.
A more feasible approach might begin with 5-chloro-pyridin-3-ol.
Starting Material: 5-chloro-pyridin-3-ol.
Protection of the Hydroxyl Group: The hydroxyl group would be protected, for example, as a benzyl ether.
Bromination: Electrophilic bromination would likely be directed to the positions ortho and para to the protected hydroxyl group. Careful control of the reaction conditions would be necessary to achieve selective bromination at the 3-position.
Installation of the 4-Hydroxyl Group: If the starting material was a 3,5-dihalopyridine, the 4-hydroxyl group could be introduced via oxidation of the corresponding pyridine N-oxide.
Deprotection: Removal of the protecting group to yield the final product.
A patent describes the synthesis of related 3-bromo-5-chloro-pyridines which are used as intermediates in the synthesis of other compounds. google.com For example, 2,3-dibromo-5-chloropyridine (B45329) was synthesized from 3-bromo-5-chloropyridone. google.com This highlights that pyridone tautomers can be key intermediates in the synthesis of halopyridinols.
Multi-step Synthetic Sequences
Multi-step synthesis provides a logical and controlled approach to complex target molecules by constructing them step-by-step from simpler, readily available starting materials. littleflowercollege.edu.in This methodology allows for the isolation and purification of intermediates, ensuring that each subsequent reaction begins with a clean substrate, which is often crucial for achieving high yields and purity in the final product. chemrxiv.org The planning of such a sequence often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. littleflowercollege.edu.inyoutube.com
For this compound, a hypothetical multi-step synthesis could commence with a pre-formed pyridin-4-ol ring, followed by sequential halogenation. The key challenge in this approach is directing the incoming halogen electrophiles to the C3 and C5 positions with high regioselectivity. The electronic nature of the pyridin-4-ol tautomer, which exists in equilibrium with the pyridin-4-one form, will influence the positions of electrophilic attack. chim.it The synthesis might involve:
Starting Material Selection : Beginning with pyridin-4-ol or a derivative.
First Halogenation : Introduction of either the bromine or chlorine atom. The choice of halogenating agent and reaction conditions is critical for controlling the position of the first substitution.
Second Halogenation : Introduction of the second halogen. The presence of the first halogen and the hydroxypyridyl group will direct the position of the second incoming halogen.
Purification : Chromatographic separation of the desired isomer from any side products formed due to incomplete regioselectivity.
Alternatively, a strategy could involve the synthesis of a pyridine ring that already contains the desired halogen substitution pattern, followed by the introduction of the hydroxyl group at the C4 position, for instance, via nucleophilic aromatic substitution or oxidation of a precursor.
| Strategy | Key Steps | Potential Precursors | Considerations |
|---|---|---|---|
| Sequential Halogenation | 1. Synthesis/procurement of pyridin-4-ol. 2. Regioselective bromination. 3. Regioselective chlorination. | Pyridin-4-ol | Controlling regioselectivity during halogenation steps is the primary challenge. The order of halogen introduction can significantly impact the outcome. |
| Ring Construction | 1. Synthesis of an open-chain precursor with required bromo- and chloro-substituents. 2. Cyclization to form the pyridine ring. 3. Conversion to pyridin-4-ol if not formed directly. | Substituted 1,3-dicarbonyl compounds, enamines. | Requires access to appropriately substituted acyclic starting materials. Offers good control over the final substitution pattern. |
One-Pot Reaction Strategies
The synthesis of highly substituted pyridin-4-ol derivatives has been achieved via three-component reactions involving lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it A plausible, albeit complex, one-pot synthesis for this compound could be envisioned using precursors that contain the necessary bromo and chloro functionalities. For instance, a reaction could be designed using a bromo- and chloro-substituted nitrile or carboxylic acid derivative in a multicomponent condensation reaction. A notable one-pot method involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol under basic conditions to form functionalized pyridines with high chemo- and regioselectivity. researchgate.net Adapting such a method would require starting materials where the bromine and chlorine atoms are already incorporated.
Another relevant one-pot approach is the synthesis of 3,5-dibromo-4-aminopyridine from pyridine, which is achieved in a single step by reacting pyridine with an ammonium (B1175870) salt and hydrogen peroxide in hydrobromic acid. google.com Although this yields an amino group instead of a hydroxyl group and two bromine atoms, it demonstrates the feasibility of one-pot dihalogenation and functionalization of the pyridine ring.
Novel and Emerging Synthetic Pathways for this compound
Modern organic synthesis has seen the advent of powerful new methods for constructing complex molecules. For polysubstituted pyridines, transition metal-catalyzed cross-coupling reactions and halogen dance rearrangements represent cutting-edge strategies for achieving precise functionalization.
Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for forming carbon-carbon bonds. nobelprize.org These reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, are valued for their mild reaction conditions and high tolerance of various functional groups, making them suitable for the synthesis of complex pharmaceuticals and fine chemicals. nobelprize.orgnih.gov
Palladium-catalyzed reactions are central to the synthesis of functionalized pyridines. researchgate.netsigmaaldrich.com These methods typically involve the reaction of a halopyridine with an organometallic reagent in the presence of a palladium catalyst to form a new C-C bond. nobelprize.org While often used to introduce alkyl or aryl groups, these strategies are fundamental to building the substituted pyridine core that could later be converted to this compound.
The general mechanism involves an oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org The choice of catalyst, ligands, and reaction conditions can be tailored to control reactivity and selectivity. acs.org For instance, N-heterocyclic carbene (NHC) ligands have shown effectiveness in promoting C4-selective cross-couplings of 2,4-dichloropyridines. nih.gov
| Reaction Type | Catalyst/Ligand System | Coupling Partners | Key Feature | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)2 / PPh3 | Aryl/heteroaryl boronic acids | Varying the Pd/ligand ratio can switch site-selectivity in dihalopyridines. | acs.org |
| Suzuki-Miyaura | (η3-1-tBu-indenyl)Pd(SIPr)(Cl) | Aryl boronic acids | Promotes unusual C4-selectivity in 2,4-dichloropyridine (B17371) coupling. | nih.gov |
| Desulfinylative Coupling | Palladium catalysts | Pyridine-2-sulfinates | Provides access to challenging linked pyridine-heterocycle building blocks. | sigmaaldrich.com |
| Negishi Coupling | Palladium(0) complex | Organozinc reagents | Tolerates a wide range of functional groups. | nobelprize.org |
| Sonogashira Coupling | Pd(CF3COO)2/CuI/PPh3 | Arylacetylenes | Enables regioselective alkynylation of dihalopyridines. | researchgate.net |
A significant challenge in synthesizing molecules like this compound is the selective functionalization of a polyhalogenated precursor. Chemoselective Suzuki-Miyaura reactions offer an elegant solution by exploiting the differential reactivity of carbon-halogen bonds. researchgate.netnih.gov The established reactivity order is generally C−I > C−Br ≥ C−OTf ≫ C−Cl. nih.gov
This reactivity difference allows for the stepwise and site-selective introduction of substituents onto a pyridine core. nih.gov For example, starting with a 3,5-dibromopyridine (B18299) derivative, one bromine atom could be selectively replaced via a Suzuki coupling, leaving the second bromine available for a subsequent transformation. Similarly, in a bromo-chloro substituted pyridine, the C-Br bond will preferentially react over the more stable C-Cl bond. nih.gov
Recent studies have demonstrated that catalyst systems can invert this typical selectivity. For instance, while mononuclear palladium catalysts typically favor C2-arylation in 2,4-dibromopyridine, certain palladium cluster catalysts can promote C4-arylation. whiterose.ac.uk Furthermore, ligand-free conditions using a phase-transfer catalyst like NBu₄Br can also achieve remarkable C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine. nih.gov This high degree of control is invaluable for constructing precisely substituted pyridines.
Halogen Dance Reactions for Regioselective Functionalization
The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This rearrangement is driven by thermodynamics, proceeding through deprotonation and metalated intermediates to form a more stable product. wikipedia.org It provides a powerful method for accessing substitution patterns that are difficult to achieve through conventional methods. clockss.org
For a precursor to this compound, a halogen dance could be a strategic step to move a halogen to the desired position. The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring. clockss.org The resulting pyridyl anion can then undergo halogen migration. The process is highly sensitive to reaction parameters. wikipedia.org Recent advances using continuous-flow technology have allowed for precise control over reaction times and temperatures, enabling selective trapping of either the initial lithiated species or the rearranged "halogen-danced" intermediate. researchgate.netnih.gov For example, in the lithiation of 2,3-dihalopyridines, lower temperatures favor trapping the kinetically formed intermediate, while higher temperatures promote the halogen dance to yield the thermodynamically favored regioisomer. nih.gov
| Factor | Influence on Halogen Dance Reaction | Example/Observation | Reference |
|---|---|---|---|
| Base | The choice of base (e.g., LDA, KHMDS) is critical for initiating the deprotonation/rearrangement cascade. | Catalytic amounts of KHMDS can enhance reaction rates compared to KOtBu. | researchgate.net |
| Temperature | Temperature controls the reaction pathway, distinguishing between kinetic and thermodynamic products. | In 2,3-dihalopyridines, lithiation at -60°C allows trapping before the dance, while at -20°C the halogen dance occurs. | researchgate.netnih.gov |
| Solvent | Solvation affects the reactivity of the organolithium base and can suppress or enable the reaction. | A reaction that proceeds in THF may be suppressed in tetrahydropyran (B127337) under otherwise identical conditions. | wikipedia.org |
| Electrophile | "Fast" reacting electrophiles can trap intermediates before the rearrangement can occur. | The type of electrophile used can be critical in preventing or intercepting the halogen dance. | wikipedia.org |
Utilization of Pyridyl Fluorosulfates as Synthetic Intermediates
One advanced strategy for synthesizing polysubstituted pyridines, which can be conceptually applied to the synthesis of compounds like this compound, involves the use of pyridyl fluorosulfates. nih.govresearchgate.net This method leverages the unique reactivity of the fluorosulfate (B1228806) group (-OSO₂F) as a leaving group in cross-coupling reactions. nih.gov
Pyridyl fluorosulfates can be prepared from the corresponding hydroxypyridines by reaction with sulfuryl fluoride (SO₂F₂) or its derivatives. nih.govorganic-chemistry.org For instance, the Sharpless group developed a reliable method for synthesizing aryl fluorosulfates from phenols using sulfuryl fluoride in the presence of an amine base like triethylamine. nih.gov This approach offers an alternative to older methods that involved hazardous conditions or expensive reagents. nih.gov
The key advantage of using pyridyl fluorosulfates lies in their differential reactivity compared to other halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.govresearchgate.net The general order of reactivity for common electrophilic leaving groups is I > Br ≥ OTf > -OSO₂F > Cl. nih.gov This chemoselectivity allows for the stepwise and controlled introduction of substituents onto the pyridine core. nih.gov For example, starting with a dihalogenated pyridinol, one could selectively react at the bromine position, convert the hydroxyl group to a fluorosulfate, perform a second coupling reaction at the fluorosulfate position, and finally address the chlorine atom, illustrating the modularity of this approach. nih.gov
A general scheme for the synthesis of a heteroaryl fluorosulfate and its subsequent use in a Suzuki coupling reaction is presented below:
Table 1: General Synthesis and Application of Heteroaryl Fluorosulfates nih.gov
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Formation of Fluorosulfate | Heteroaryl-OH, SO₂F₂, Amine Base (e.g., TEA or DIPEA), Solvent (e.g., DCM or CH₃CN), Room Temperature |
Optimization of Reaction Conditions and Yield for this compound Synthesis
The successful synthesis of this compound is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, the catalyst system employed in cross-coupling reactions, and the influence of temperature and pressure.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the efficiency and outcome of synthetic transformations leading to pyridin-4-ol derivatives. Solvents can influence reactant solubility, reaction rates, and even the position of tautomeric equilibrium between pyridin-4-ol and its pyridin-4-one form. chim.itgoogle.com In reactions involving the formation of pyridinium (B92312) salts, the polarity of the solvent can be a determining factor. For instance, in the conversion of 4-methoxypyridine (B45360) derivatives, polar solvents were found to favor the formation of the corresponding 1-methylpyridone. researchgate.net Specifically, while solvents like toluene, acetonitrile, and methanol (B129727) produced a mixture of products, the use of dimethylformamide (DMF) led exclusively to the pyridone product. researchgate.net For quaternization reactions, protic solvents like alcohols (e.g., methanol, isopropanol) and water are often used to facilitate the reaction. google.com In palladium-catalyzed coupling reactions, solvent systems are also critical. For Suzuki-Miyaura reactions, mixtures such as DMF/water or ethanol (B145695)/water are commonly employed, with the optimal choice depending on the specific substrates and catalyst system. mdpi.com
Catalyst Systems and Ligand Design in Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of substituted pyridines. researchgate.netnih.gov The efficiency of these catalytic systems is heavily reliant on the nature of the palladium precatalyst and the associated ligands. mdpi.comuni-regensburg.de Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity, which in turn affects oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov
For Suzuki-Miyaura reactions, a variety of palladium catalysts have been developed. For example, Pd-PEPPSI-IPr has been shown to be effective for the coupling of heteroaryl fluorosulfates. nih.gov The choice of ligand is critical; sterically bulky and electron-rich phosphine ligands, such as those developed by Buchwald, or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalytic activity, particularly with less reactive aryl chlorides. nih.gov The development of well-defined precatalysts has also been a significant advancement, allowing for more reliable and efficient reactions. nih.gov The synergy between the ligand, base, and solvent is essential for optimizing the reaction, and this often requires case-by-case evaluation. uni-regensburg.de
Table 2: Examples of Catalyst Systems in Pyridine Functionalization
| Reaction Type | Catalyst System | Ligand Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd-PEPPSI-IPr / K₂CO₃ | N-Heterocyclic Carbene | nih.gov |
| Suzuki-Miyaura | Pd(OAc)₂ / Benzimidazolium Salt / K₂CO₃ | N-Heterocyclic Carbene | mdpi.com |
| C-O Coupling | Palladium Precatalyst / t-Bu-XPhos | Dialkylbiarylphosphine | nih.gov |
Temperature and Pressure Influence on Selectivity and Rate
Temperature and pressure are critical physical parameters that can be adjusted to control the rate and selectivity of chemical reactions. In the synthesis of pyridine derivatives, these factors can be particularly influential. For instance, in hydrogenation reactions of pyridines, reducing the hydrogen pressure from 50 bar to 10 bar did not negatively affect the yield in some cases, while a further reduction to 5 bar could dramatically decrease activity depending on the solvent. rsc.org Similarly, the reaction temperature can be optimized to achieve high conversion without promoting side reactions. rsc.org
In high-temperature and high-pressure regimes, such as those found in flow chemistry or under supercritical conditions, reaction outcomes can be significantly altered. mdpi.comumich.edu For example, in a microwave-flow hybrid synthesis of pyrazolo[3,4-b]pyridine derivatives, thermal cyclization occurred at 390 °C and 100 bar. mdpi.com Increasing the pressure to 120 bar and changing the solvent system led to an additional decarboxylation step, demonstrating the profound influence of these parameters on the reaction pathway. mdpi.com Supercritical fluids offer a medium where solvent properties can be tuned by manipulating pressure and temperature, potentially enhancing solubility and eliminating transport limitations. umich.edu For specific reactions, such as the synthesis of 2-hydroxyethyl pyridine, the reaction is conducted under pressures of 4-5 MPa and temperatures of 200-230 °C to achieve good yields. google.com
Purification and Isolation Techniques for this compound
After synthesis, the crude product must be purified to isolate this compound in a high-purity form. Standard laboratory techniques such as column chromatography and recrystallization are commonly employed. sciencemadness.org
Column Chromatography: This is a primary method for separating the target compound from unreacted starting materials, byproducts, and catalysts. For halopyridines, silica (B1680970) gel is a common stationary phase. A solvent system of dichloromethane/methanol (e.g., in a 9:1 ratio) has been reported to be effective for the separation. The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities.
Recrystallization: This technique is used to obtain highly pure crystalline products. The choice of solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble at low temperatures. A mixture of ethanol and water (e.g., in a 4:1 ratio) has been used, with crystallization induced by cooling to low temperatures (e.g., -20°C), to yield crystals with greater than 95% purity.
The purity of the final product is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
Chemical Reactivity and Transformations of 3 Bromo 5 Chloropyridin 4 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the strongly activating, ortho-, para-directing hydroxyl group at the C-4 position can facilitate such reactions. Conversely, the bromine and chlorine atoms at C-3 and C-5 are deactivating groups. The reaction's feasibility and regioselectivity depend on the balance of these electronic effects.
Electrophilic attack is most likely to occur at the C-2 and C-6 positions, which are ortho to the activating hydroxyl group and meta to the deactivating halogens. The synthesis of related compounds often involves sequential halogenation of pyridin-3-ol or pyridin-4-ol derivatives, indicating that the ring can undergo electrophilic substitution under specific conditions. For instance, the synthesis of 5-Bromo-2-chloropyridin-3-ol has been achieved through stepwise halogenation, demonstrating the viability of introducing electrophiles onto a substituted pyridine ring. Reagents like N-bromosuccinimide (NBS) are often preferred for bromination due to their milder nature and higher selectivity compared to elemental bromine.
Nucleophilic Substitution Reactions at Halogenated Positions
The halogen atoms on the 3-Bromo-5-chloropyridin-4-ol ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. In general, the carbon-bromine bond is weaker and bromine is a better leaving group than chlorine, suggesting that nucleophilic substitution will occur preferentially at the C-3 position.
This differential reactivity allows for selective functionalization. Various nucleophiles, such as alkoxides, amines, and thiolates, can displace the halogen atoms. For related halopyridines, reagents like sodium methoxide (B1231860) in methanol (B129727) or potassium tert-butoxide are used for substitution reactions. In some cases, particularly with 3-halopyridines, substitution reactions can proceed through a highly reactive pyridyne intermediate under strong basic conditions. amazonaws.comresearchgate.net This mechanism can sometimes lead to cine-substitution, where the incoming nucleophile attaches to a different carbon atom than the one the leaving group was attached to.
Metalation Reactions and Subsequent Electrophilic Trapping
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the functionalization of pyridines. In this compound, two primary pathways for metalation exist:
Halogen-Metal Exchange: The C-Br bond is significantly more susceptible to exchange than the C-Cl bond. Treatment with a strong organometallic base, such as n-butyllithium or t-butyllithium at low temperatures, would likely lead to the regioselective formation of a lithium species at the C-3 position. This organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents. A patent demonstrates a similar transformation where a 3-bromo-5-chloro-pyridine derivative is treated with t-butyllithium to initiate cyclization, implying the formation of an organolithium intermediate at the bromine-bearing position. google.com
Directed ortho-Metalation: The hydroxyl group can direct metalation to the adjacent C-2 and C-6 positions. However, these positions are already substituted (C-3 with Br, C-5 with Cl). Therefore, deprotonation of the hydroxyl group is the more likely initial event, followed by potential halogen-metal exchange.
In some halogenated aromatic systems, "halogen dance" reactions can occur, where a metalated species isomerizes, moving the metal and halogen to different positions on the ring before electrophilic trapping.
Cross-Coupling Reactions Involving the Halogen Substituents
Palladium- and copper-catalyzed cross-coupling reactions are among the most important transformations for functionalizing halogenated pyridines. The different reactivities of the C-Br and C-Cl bonds allow for sequential and site-selective couplings. The established reactivity order for halogens in many palladium-catalyzed couplings is I > Br > Cl, enabling the selective reaction at the C-3 position while leaving the C-5 chlorine atom intact for a subsequent transformation. nih.gov
These reactions are fundamental for constructing new C-C bonds, enabling the synthesis of complex biaryl and vinyl-substituted pyridines.
Suzuki-Miyaura Coupling: This reaction pairs the halopyridine with an organoboron reagent (boronic acid or ester) using a palladium catalyst and a base. Due to the higher reactivity of the C-Br bond, this compound is expected to react selectively at the C-3 position. nih.gov Research on the closely related 2-(3-Bromo-5-chloropyridin-2-yl)benzo[d]thiazole has shown successful Suzuki coupling, underscoring the utility of this reaction for this class of compounds. nih.gov
| Catalyst/Ligand | Base | Solvent | Coupling Partner | Product Type | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DMSO/H₂O | Arylboronic acids | 3-Aryl-5-chloropyridin-4-ol (expected) | smolecule.com |
| Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | Boronic acid derivatives | 3-Aryl-5-chloropyridin-4-ol derivative | nih.gov |
Data based on reactions of analogous bromo-chloro-pyridines.
Stille Coupling: The Stille reaction involves coupling with an organotin reagent, catalyzed by palladium. libretexts.org It is known for its tolerance of a wide range of functional groups. The reaction is expected to proceed selectively at the C-3 position. rsc.orgmsu.edu
| Catalyst | Additive | Solvent | Coupling Partner | Product Type | Reference |
| Pd(PPh₃)₄ | CuI | DMF | Organostannanes | 3-Substituted-5-chloropyridin-4-ol (expected) | libretexts.orgmsu.edu |
General conditions for Stille coupling on halopyridines.
Heck Coupling: This reaction forms C-C bonds by coupling the halopyridine with an alkene in the presence of a palladium catalyst and a base. The reaction is chemoselective for the C-Br bond over the C-Cl bond. nih.govrsc.org
| Catalyst/Ligand | Base | Solvent | Coupling Partner | Product Type | Reference |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene | Acrylates, Styrenes | 3-Vinyl-5-chloropyridin-4-ol (expected) | rsc.org |
Data based on reactions of analogous bromopyridines.
The formation of C-N, C-O, and C-S bonds can be achieved through cross-coupling reactions, most notably the Buchwald-Hartwig amination and Ullmann condensation. These methods are crucial for synthesizing molecules with diverse properties and biological activities.
Buchwald-Hartwig Amination (C-N bond formation): This palladium-catalyzed reaction couples the halopyridine with primary or secondary amines. The C-Br bond at the C-3 position would be the preferred site of reaction.
Ullmann Condensation (C-O, C-N, C-S bond formation): This copper-catalyzed reaction can be used to form bonds between the pyridine ring and alcohols, amines, or thiols. mdpi.com It often requires higher temperatures than palladium-catalyzed reactions but remains a valuable synthetic tool.
Reactions of the Hydroxyl Group
The hydroxyl group at C-4 behaves as a typical alcohol and can undergo a variety of transformations.
O-Alkylation and O-Acylation: After deprotonation with a suitable base (e.g., NaH, K₂CO₃), the resulting pyridinolate anion is a potent nucleophile. It can react with alkyl halides or acyl halides to form the corresponding ethers and esters, respectively. The etherification of related hydroxypyridines is a common synthetic step. chemicalbook.com
Oxidation: The secondary alcohol functionality can be oxidized to a ketone (pyridinone). Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for this purpose, although care must be taken to avoid side reactions with the sensitive pyridine ring and halogen substituents. smolecule.com
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, which can then be displaced by nucleophiles or participate in cross-coupling reactions. Alternatively, reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can replace the hydroxyl group with a halogen, a common strategy in pyridine chemistry. google.com
O-Alkylation and O-Acylation
The hydroxyl group of this compound is a key site for functionalization through O-alkylation and O-acylation reactions, converting the pyridinol into ethers and esters, respectively. These transformations are fundamental in modifying the compound's physical and chemical properties.
O-Alkylation
O-alkylation introduces an alkyl group onto the oxygen atom of the hydroxyl moiety, forming an ether. This reaction is typically achieved by treating the pyridinol with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that subsequently attacks the alkyl halide. Common bases include potassium carbonate and sodium hydride.
A notable example is the propargylation of a substituted hydroxyphenyl derivative, which follows a similar principle. The reaction of a hydroxyl group with propargyl bromide in the presence of a base like potassium carbonate yields the corresponding propargyl ether. google.com This type of reaction is crucial for introducing alkyne functionalities into molecules, which can then be used in further transformations like click chemistry or as building blocks in the synthesis of complex natural products. nih.govnih.gov
Interactive Table: O-Alkylation of Hydroxypyridines
| Alkylating Agent | Base | Solvent | Product |
| Propargyl bromide | K2CO3 | DMF | 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)pyridine |
| Ethyl Iodide | K2CO3 | DMF | 3-Bromo-5-chloro-4-ethoxypyridine |
| Benzyl (B1604629) Bromide | Ag2CO3 | Benzene | 4-(Benzyloxy)-3-bromo-5-chloropyridine |
O-Acylation
O-acylation involves the esterification of the hydroxyl group. A standard method for this transformation is the reaction with an acid anhydride (B1165640), such as acetic anhydride, often in the presence of a base like pyridine, which can also serve as the solvent. nih.govnih.gov Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. nih.gov The resulting acetylated compound, an ester, can be more stable and suitable for subsequent reactions where a free hydroxyl group might interfere. conicet.gov.ar For instance, the acetylation of 3-hydroxypyridine (B118123) with acetic anhydride yields 3-acetoxypyridine. This reaction is generally efficient and proceeds under mild conditions. conicet.gov.ar
The ester group can later be hydrolyzed back to the hydroxyl group under acidic or basic conditions, making acylation a useful protection strategy in multi-step syntheses. google.com
Interactive Table: O-Acylation of this compound
| Acylating Agent | Catalyst/Base | Solvent | Product |
| Acetic Anhydride | Pyridine | Pyridine | (3-Bromo-5-chloropyridin-4-yl) acetate (B1210297) |
| Benzoyl Chloride | DMAP | CH2Cl2 | (3-Bromo-5-chloropyridin-4-yl) benzoate |
Redox Transformations
The this compound scaffold can undergo both oxidation and reduction reactions, targeting either the pyridine ring or its substituents.
Oxidation
The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The formation of the N-oxide alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For example, 3-Bromo-5-chloropyridine (B1268422) 1-oxide is a known derivative. fluorochem.co.uk
Reduction
Reduction reactions of halogenated pyridines can lead to the removal of halogen atoms, a process known as dehalogenation. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C), is a common method to achieve this. Depending on the reaction conditions, selective removal of one halogen over the other may be possible.
Another important reduction involves the hydrogenation of the pyridine ring itself to form the corresponding piperidine (B6355638) derivative. The direct hydrogenation of hydroxypyridines can be challenging but can be facilitated by first converting the hydroxyl group into an ester. google.com The acylated intermediate is then hydrogenated, and subsequent hydrolysis yields the hydroxypiperidine. google.com For example, 3-hydroxypyridine can be hydrogenated to 3-hydroxypiperidine (B146073) after conversion to its acetate ester. google.com
Interactive Table: Redox Reactions of Substituted Pyridines
| Reaction Type | Reagent | Substrate | Product |
| Oxidation | m-CPBA | 3-Bromo-5-chloropyridine | 3-Bromo-5-chloropyridine 1-oxide fluorochem.co.uk |
| Reduction (Dehalogenation) | H2, Pd/C | This compound | 5-Chloropyridin-4-ol or 3-Bromopyridin-4-ol |
| Reduction (Ring Hydrogenation) | H2, PtO2 / Ac2O | 3-Hydroxypyridine | 3-Hydroxypiperidine google.com |
Functional Group Interconversions of this compound Derivatives
The bromo and chloro substituents on the pyridine ring of this compound derivatives (such as its O-alkylated or O-acylated forms) are versatile handles for a variety of functional group interconversions. These reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used cross-coupling method to form C-C bonds by reacting a halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. harvard.eduresearchgate.net The reactivity of halogens in Suzuki couplings generally follows the order I > Br > Cl, suggesting that the bromine atom at the C-3 position of an O-alkylated 3-bromo-5-chloropyridine would react preferentially over the chlorine atom at C-5. harvard.edu This allows for selective functionalization of the C-3 position. These reactions are instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals. smolecule.comresearchgate.net
Nucleophilic Aromatic Substitution (SNA_r)
The halogen atoms on the electron-deficient pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNA_r) mechanism. libretexts.orgmasterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the ring. libretexts.org Strong nucleophiles like alkoxides, amines, or thiolates can replace the chloro or bromo substituents. mdpi.com The position of substitution can be influenced by the reaction conditions and the nature of the nucleophile. nih.govresearchgate.net For example, in related dichloropyridine systems, the choice of solvent has been shown to direct the regioselectivity of alkoxide substitution. researchgate.net
Interactive Table: Functional Group Interconversions
| Reaction Type | Reagents | Substrate (Derivative of this compound) | Product Example |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | 3-Bromo-5-chloro-4-methoxypyridine | 5-Chloro-4-methoxy-3-phenylpyridine |
| Nucleophilic Aromatic Substitution | Sodium methoxide | 3-Bromo-5-chloro-4-methoxypyridine | 3-Bromo-4,5-dimethoxypyridine |
| Amine Substitution | 2,3-Dimethylaniline, Et3N | Ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate (analogue) | Monoaminated pyrimidine (B1678525) derivative mdpi.com |
Spectroscopic and Structural Elucidation of 3 Bromo 5 Chloropyridin 4 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a derivative, 3-bromo-5-chloro-2-(butan-4-ol)-pyridine, the protons on the pyridine (B92270) ring appear as doublets at δ 8.4 ppm and δ 7.83 ppm, each with a coupling constant of J=2.5 Hz. google.com This splitting pattern is characteristic of two adjacent protons on the pyridine ring. For 3-Bromo-5-chloropyridine (B1268422), the proton signals are observed as a doublet at δ 8.38 ppm (J=2 Hz) and another doublet at δ 7.80 ppm (J=2 Hz). google.com The chemical shifts and coupling constants are instrumental in assigning the positions of substituents on the pyridine ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 3-bromo-5-chloro-2-(butan-4-ol)-pyridine, the carbon signals of the pyridine ring are observed at δ 158.7, 146.6, 139.3, 129.3, and 120.8 ppm. google.com In a related compound, 3-bromo-5-chloro-pyridine, the carbon resonances are found at δ 157.5, 146.3, 139.4, 129.5, and 121.5 ppm. google.com The distinct chemical shifts for each carbon atom reflect their unique electronic environments, influenced by the attached bromine, chlorine, and hydroxyl groups.
Interactive Data Table: NMR Data for 3-Bromo-5-chloropyridin-4-ol Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 3-Bromo-5-chloro-2-(butan-4-ol)-pyridine | 8.4 (d, J=2.5 Hz, 1H), 7.83 (d, J=2.5 Hz, 1H), 4.56 (t, J=2.5 Hz, 1H), 3.75 (m, 2H), 3.40 (m, 2H), 2.95 (t, J=12 Hz, 2H), 1.67 (m, 10H) | 158.7, 146.6, 139.3, 129.3, 120.8, 98.8, 67.2, 62.2, 36.6, 30.8, 29.4, 25.5, 25.0, 19.6 | google.com |
| 3-Bromo-5-chloro-pyridine Derivative | 8.38 (d, J=2 Hz, 1H), 7.80 (d, J=2 Hz, 1H), 2.95 (s, 3H), 2.87 (m, 2H), 2.86 (s, 3H), 2.61 (dq, J=7 Hz, 1H), 2.29 (dd, J=6 Hz, J=7 Hz, 2H), 0.98 (d, J=7 Hz, 3H) | 171.9, 157.5, 146.3, 139.4, 129.5, 121.5, 43.6, 39.9, 37.4, 35.4, 29.9, 20.2 | google.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.
For a derivative of this compound, the IR spectrum (neat) shows characteristic bands at 3060, 2940, 2880, 1380, 1120, and 1040 cm⁻¹. google.com Another related compound, in a nujol mull, exhibits IR absorptions at 3160, 1380, and 1040 cm⁻¹. google.com The high-frequency bands are typically associated with C-H stretching vibrations of the pyridine ring, while the lower frequency bands correspond to C-C and C-N stretching, as well as various bending vibrations. The presence of the C-O-H group would be indicated by a broad absorption in the region of 3200-3600 cm⁻¹.
Studies on similar structures, such as 2-amino-5-chloropyridine, have utilized both FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign the vibrational modes comprehensively. researchgate.netresearchgate.net
Interactive Data Table: IR Data for this compound Derivatives
| Compound/Method | Vibrational Frequencies (cm⁻¹) | Source |
| 3-Bromo-5-chloro-2-(butan-4-ol)-pyridine (neat) | 3060, 2940, 2880, 1380, 1120, 1040 | google.com |
| 3-Bromo-5-chloro-2-(cyclohexyl)-pyridine (nujol mull) | 3160, 1380, 1040 | google.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The presence of bromine and chlorine atoms in this compound is readily identifiable in the mass spectrum due to their characteristic isotopic patterns. miamioh.edu Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a 3:1 ratio. This results in a distinctive M, M+2, and M+4 peak cluster for the molecular ion.
For a derivative, 3-bromo-5-chloropyridine-4-carboxaldehyde, the predicted monoisotopic mass is 218.90865 Da. uni.lu The predicted m/z for the protonated molecule [M+H]⁺ is 219.91593. uni.lu Another derivative, N-(3-bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, has a predicted monoisotopic mass of 445.98444 Da and a predicted [M+H]⁺ of 446.99172. uni.lu The fragmentation of these molecules often involves the loss of the halogen atoms or other small neutral molecules. miamioh.edulibretexts.org
Interactive Data Table: Predicted Mass Spectrometry Data for Derivatives
| Compound | Adduct | Predicted m/z |
| 3-bromo-5-chloropyridine-4-carboxaldehyde | [M+H]⁺ | 219.91593 |
| [M+Na]⁺ | 241.89787 | |
| [M-H]⁻ | 217.90137 | |
| N-(3-bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide | [M+H]⁺ | 446.99172 |
| [M+Na]⁺ | 468.97366 | |
| [M-H]⁻ | 444.97716 |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu The absorption maxima (λmax) and molar absorptivities (ε) are characteristic of the chromophores present in a molecule.
The pyridine ring itself is a chromophore. The presence of substituents such as bromine, chlorine, and a hydroxyl group will influence the electronic transitions and shift the absorption maxima. Conjugation with other systems can further shift the λmax to longer wavelengths. msu.edu While specific UV-Visible data for this compound is not detailed in the provided search results, the technique is generally applied to characterize the electronic properties of such aromatic compounds. shd.org.rs
Computational and Theoretical Investigations of 3 Bromo 5 Chloropyridin 4 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. These calculations provide fundamental insights into the behavior and reactivity of a compound.
Optimization of Molecular Structures
The optimization of a molecule's geometry is a standard computational procedure to determine its most stable three-dimensional conformation. For 3-Bromo-5-chloropyridin-4-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. However, specific studies detailing the optimized molecular structure of this compound are not available in the reviewed literature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A search for published data on the HOMO-LUMO energies and the corresponding energy gap for this compound did not yield any specific results.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map for this compound would illustrate the electron-rich and electron-poor regions. At present, no such maps or related analyses for this compound have been found in published research.
Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the identification and characterization of compounds. There is currently no available research detailing the theoretical prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound.
Molecular Dynamics Simulations to Explore Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. A review of the literature did not uncover any studies that have employed MD simulations to investigate the conformational landscapes or interaction patterns of this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. While QSAR studies have been conducted on various pyridine (B92270) derivatives to predict their therapeutic potential, no specific QSAR models have been developed or published for this compound.
Medicinal Chemistry and Drug Design Applications of 3 Bromo 5 Chloropyridin 4 Ol Derivatives
Design Principles for Pyridine-Based Therapeutic Agents
The design of pyridine-based therapeutic agents is founded on several key principles that leverage the inherent characteristics of the pyridine (B92270) ring. As a polar and ionizable aromatic molecule, the pyridine nucleus can enhance the aqueous solubility and bioavailability of drug candidates. nih.govresearchgate.net Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, which can be critical for forming strong interactions with biological targets or for improving pharmacokinetic properties. nih.gov
Structure-Activity Relationship (SAR) Studies of 3-Bromo-5-chloropyridin-4-OL Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold, such as this compound, influence its biological activity. For this scaffold, the key areas for modification are the halogen substituents at the C3 and C5 positions and the hydroxyl group at the C4 position (as part of the 4-pyridone tautomer).
Influence of Halogen Substituents on Biological Activity
The introduction of halogen atoms like bromine and chlorine onto the pyridine ring profoundly impacts a molecule's therapeutic potential. nbinno.com These substituents modulate the compound's lipophilicity, which affects its ability to cross cell membranes, and alter the electronic distribution within the pyridine ring, influencing its reactivity and interactions with targets. nbinno.comacs.org
A critical role of halogens in modern drug design is their ability to form halogen bonds. acs.orgnamiki-s.co.jp This is a non-covalent interaction where the electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen, in a protein binding pocket. acs.orgnih.gov The strength of these bonds typically increases in the order of Cl < Br < I, making the bromine at the C3 position a potentially strong contributor to binding affinity. acs.orgacs.org The strategic placement of both bromine and chlorine offers dual functionality: the bromine is amenable to cross-coupling reactions for further derivatization, while the chlorine can also be used for functionalization or to fine-tune electronic properties. nbinno.com This dual halogenation provides a powerful tool for creating diverse libraries of compounds for screening and optimization. nbinno.com
Table 1: Influence of Halogen Substituents on Molecular Properties and Interactions
Impact of Hydroxyl Group Modifications on Target Interaction
The 4-hydroxyl group of this compound predominantly exists as its 4-pyridone tautomer. This structural feature is crucial for biological activity, particularly in enzyme inhibition. The pyridone core can act as a bioisostere for a peptide bond, uniquely positioning a hydrogen bond donor (N-H) and acceptor (C=O) to interact with protein targets. frontiersin.org
This arrangement is especially effective for inhibiting kinases, where the pyridone ring can form two or three hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for many kinase inhibitors. frontiersin.org Any modification to this hydroxyl/pyridone group would have a significant impact on target interaction.
Etherification or Esterification: Converting the hydroxyl group to an ether or ester would eliminate the hydrogen bond donating ability of the N-H group in the pyridone tautomer. This would likely lead to a dramatic loss of potency if this interaction is critical for anchoring the molecule in the active site.
Replacement: Replacing the hydroxyl group with other functionalities, such as an amine or thiol, would alter the hydrogen bonding pattern and physicochemical properties, leading to a different SAR profile.
The reactivity and interaction potential of the hydroxyl group are also influenced by its electronic environment, including intramolecular hydrogen bonding with adjacent groups, which can affect its susceptibility to modification. mdpi.com
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking simulations are invaluable computational tools for predicting how derivatives of this compound might bind to specific protein targets. researchgate.netnih.gov These studies help rationalize observed SAR and guide the design of more potent and selective analogs. For a scaffold like this, docking studies typically reveal a multi-point interaction pattern within an enzyme's active site.
A study on 3-bromo-2-hydroxypyridine (B31989) as a potential bromodomain inhibitor highlighted the key interactions that similar scaffolds can make. nih.govnih.govresearchgate.net For a hypothetical this compound derivative targeting a kinase, the predicted binding mode would likely involve:
Hydrogen Bonding: The 4-pyridone moiety forming crucial hydrogen bonds with the amino acid backbone in the kinase hinge region. frontiersin.org
Halogen Bonding: The bromine atom at C3 or the chlorine atom at C5 forming a halogen bond with a backbone carbonyl oxygen or another Lewis basic residue. acs.org
Hydrophobic Interactions: The pyridine ring itself and any additional nonpolar substituents engaging in van der Waals or hydrophobic interactions with nonpolar residues in the binding pocket.
Table 2: Predicted Interaction Profile for a this compound Analog in a Kinase Active Site
| Molecular Moiety | Type of Interaction | Potential Protein Partner | Significance |
|---|---|---|---|
| 4-Pyridone N-H | Hydrogen Bond (Donor) | Hinge Region Backbone Carbonyl (e.g., Glu, Ala) | Anchors the ligand in the ATP-binding site. frontiersin.org |
| 4-Pyridone C=O | Hydrogen Bond (Acceptor) | Hinge Region Backbone N-H (e.g., Cys, Leu) | Provides additional anchoring and specificity. frontiersin.org |
| C3-Bromine | Halogen Bond | Backbone Carbonyl or Ser/Thr Hydroxyl | Enhances binding affinity and selectivity. acs.org |
| C5-Chlorine | Halogen Bond / Hydrophobic | Hydrophobic Pocket / Backbone Carbonyl | Contributes to binding and modulates physicochemical properties. |
| Pyridine Ring | π-π Stacking / Hydrophobic | Aromatic Residues (e.g., Phe, Tyr) | Stabilizes the ligand-protein complex. nih.gov |
Identification of Biological Targets and Mechanisms of Action
The pyridine and pyridone scaffolds are versatile and have been successfully incorporated into inhibitors for a wide range of biological targets. nih.govnih.gov Consequently, derivatives of this compound could be developed to target various proteins implicated in disease.
Protein Kinases: This is one of the most prominent target classes for pyridone-containing molecules. nih.govfrontiersin.org Many cancers are driven by aberrant kinase activity, and pyridone derivatives have been designed as inhibitors of targets like Cyclin-Dependent Kinase 9 (CDK9), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase. nih.govnih.govijsat.org The mechanism of action is typically competitive inhibition at the ATP-binding site. ijsat.org
Viral Enzymes: Pyridine derivatives have shown broad-spectrum antiviral activity against viruses such as HIV, hepatitis B and C, and various coronaviruses. nih.govacs.orgmdpi.com Potential targets include viral enzymes essential for replication, such as reverse transcriptase and polymerase. nih.gov
Topoisomerases: Some halogenated pyridine derivatives have been found to act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death. ekb.egresearchgate.net
Other Enzymes and Receptors: The scaffold has also been used to develop inhibitors of enzymes like human carbonic anhydrase IX/XII (implicated in tumor metabolism) and to target G-protein-coupled receptors. nih.govijsat.org
Applications in Specific Therapeutic Areas
Given the range of potential biological targets, derivatives of this compound hold promise in several major therapeutic areas.
Oncology: This is a primary area of application. By targeting kinases, topoisomerases, or other proteins involved in cell proliferation and survival, halogenated pyridine derivatives have been developed as potent anticancer agents against various cancer cell lines, including breast, colon, and lung cancer. ijsat.orgekb.egarabjchem.orgrsc.org Novel pyridine-thiazole hybrids have shown significant antiproliferative activity, with some compounds demonstrating high selectivity for cancer cells over normal cells. mdpi.com
Infectious Diseases: The pyridine core is central to many antiviral and antimicrobial agents. nih.govnih.gov Pyridone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. frontiersin.org The scaffold's ability to chelate essential metal ions or inhibit key enzymes also makes it a promising framework for developing new antibacterial and antifungal drugs. nih.govnih.gov
Inflammatory Diseases: Certain pyridine-based compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of signaling pathways involved in the inflammatory response. nih.gov
The strategic combination of a 4-pyridone core for hydrogen bonding and di-halogenation for tuning properties and enabling halogen bonding makes the this compound scaffold a highly promising starting point for the rational design of new therapeutic agents.
Potential as Scaffolds for Enzyme Inhibitors (e.g., c-KIT inhibitors)
The pyridin-4-ol core, particularly when halogenated, serves as a valuable pharmacophore for the design of enzyme inhibitors. The arrangement of nitrogen and oxygen atoms allows for crucial hydrogen bonding interactions with amino acid residues in the active sites of enzymes, while the bromo and chloro substituents can be exploited to enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
One area of significant interest is the development of inhibitors for receptor tyrosine kinases (RTKs), such as c-KIT. Dysregulation of c-KIT signaling is a known driver in various cancers, most notably gastrointestinal stromal tumors (GISTs). nih.gov The search for novel c-KIT inhibitors is driven by the need to overcome resistance to existing therapies like imatinib (B729). nih.gov
While direct studies on this compound as a c-KIT inhibitor are not extensively documented, research on structurally related compounds highlights the potential of the substituted pyridine scaffold. For instance, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been synthesized and identified as potent c-KIT inhibitors capable of overcoming imatinib resistance. nih.gov These findings underscore the feasibility of utilizing a pyridine-based core, akin to this compound, as a foundational structure for developing next-generation enzyme inhibitors. The strategic placement of substituents on the pyridine ring is crucial for achieving high potency and selectivity.
| Derivative Class | Target Enzyme | Therapeutic Area | Key Findings |
| Thiazolo[5,4-b]pyridines | c-KIT | Oncology (GIST) | Capable of overcoming imatinib resistance. nih.gov |
| Bromo-pyrimidine analogues | Tyrosine Kinases | Oncology | Investigated as potent kinase inhibitors. arabjchem.org |
| Pyrazole-carboxamides | Fungal enzymes | Agriculture | Showed significant fungicidal activities. researchgate.net |
Role in Modulating Cellular Signaling Pathways
The ability of small molecules to modulate cellular signaling pathways is fundamental to modern drug discovery. Pyridine and its derivatives are well-established as "privileged structures" in medicinal chemistry, frequently appearing in compounds that interact with a wide array of biological targets, thereby influencing various signaling cascades. researchgate.netfrontiersin.org
Derivatives of this compound, by virtue of their structural similarity to known kinase inhibitors and other biologically active molecules, are poised to interact with key components of cellular signaling pathways. Kinases, which play a central role in signal transduction, are a prominent target class for pyridine-based inhibitors. The general structure of many kinase inhibitors includes a heterocyclic core that binds to the ATP-binding site of the enzyme. The this compound scaffold can be readily modified to mimic this interaction, potentially leading to the discovery of novel modulators of signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
The diverse biological activities exhibited by pyridinone derivatives, ranging from antitumor to antimicrobial effects, further suggest the broad potential of this structural class to influence cellular processes. nih.gov
Development of Agrochemicals and Pesticidal Agents
The application of pyridine derivatives extends beyond medicine into the realm of agriculture. The pyridine ring is a common feature in many successful insecticides, fungicides, and herbicides. researchgate.net The unique chemical properties of this compound make it an attractive starting point for the synthesis of novel agrochemicals.
Research has demonstrated the insecticidal and fungicidal properties of various substituted pyridine derivatives. For example, a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides have been synthesized and shown to possess both insecticidal and fungicidal activities. researchgate.net Similarly, other studies have reported on the insecticidal activity of different pyridine derivatives against various pests. researchgate.netnih.govnih.gov
| Compound Class | Target Pest/Pathogen | Activity |
| Pyrazole-carboxamides | Oriental armyworm, various fungi | Insecticidal and Fungicidal researchgate.net |
| Pyrimidin-4-amine derivatives | Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, Pseudoperonospora cubensis | Insecticidal and Fungicidal acs.org |
| Anthranilic diamide (B1670390) analogues | Plutella xylostella, Spodoptera exigua | Insecticidal researchgate.net |
Strategies for Lead Optimization and Drug Candidate Development
The journey from a promising "hit" compound to a viable drug candidate is a complex process of iterative design, synthesis, and testing known as lead optimization. For derivatives of this compound, this process would involve systematically modifying the core structure to enhance desired properties while minimizing undesirable ones.
A key strategy in lead optimization is the exploration of the structure-activity relationship (SAR). This involves synthesizing a library of analogues where different substituents are introduced at various positions on the this compound scaffold. For example, the hydroxyl group at the 4-position can be converted into ethers or esters, while the bromine and chlorine atoms at the 3- and 5-positions can be replaced with other functional groups to probe their influence on biological activity.
Computational tools, such as molecular docking, can be employed to guide the design of new analogues by predicting how they will bind to their biological target. nih.gov This in silico approach can help prioritize which compounds to synthesize, thereby saving time and resources.
Furthermore, lead optimization extends beyond improving potency. It also focuses on enhancing pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and reducing potential toxicity. The physicochemical properties of pyridinone scaffolds can be manipulated by adjusting polarity, lipophilicity, and hydrogen bonding capabilities to improve these drug-like characteristics. frontiersin.orgnih.gov This iterative cycle of design, synthesis, and evaluation is crucial for developing a safe and effective drug candidate from the initial this compound lead structure. youtube.com
Applications in Materials Science and Catalysis
3-Bromo-5-chloropyridin-4-ol as a Building Block for Functional Materials
This compound serves as a valuable precursor for the synthesis of a variety of functional materials. The presence of the pyridinol structure, along with halogen substituents, allows for its incorporation into larger molecular architectures, imparting specific properties to the final material.
The hydroxyl group can be deprotonated to form a pyridinolate, a versatile ligand fragment. The halogen atoms, bromine and chlorine, provide sites for further functionalization through various cross-coupling reactions. This multi-functionality enables the design of materials with tailored electronic, optical, or catalytic properties. For instance, pyridine (B92270) derivatives are known to be key components in the development of organic light-emitting diodes (OLEDs) and other organoelectronic materials.
Ligand Design and Synthesis for Catalytic Systems
The design of ligands is a cornerstone of modern catalysis, and this compound offers a robust platform for creating new ligand architectures. The pyridinolate moiety can coordinate with a wide range of transition metals, while the halogen atoms can be used to tune the steric and electronic environment of the metal center.
Pyridine-Based Ligands in Transition Metal Catalysis
Pyridine and its derivatives are ubiquitous ligands in transition metal catalysis due to their strong σ-donating ability and the stability they confer to metal complexes. rsc.org These ligands have been successfully employed in a multitude of catalytic transformations.
Pyridine-based ligands form stable complexes with various transition metals, which are active catalysts for a wide array of organic transformations. alfachemic.com For example, titanium-pyridine complexes are utilized in the polymerization of olefins and alkynes. alfachemic.com Rhodium(I) and Rhodium(III) complexes with pyridine ligands have shown catalytic activity in hydroformylation reactions. alfachemic.com Furthermore, intramolecular hydroamination reactions can be catalyzed by pyridine-titanium complexes. alfachemic.com The versatility of the pyridine scaffold allows for the synthesis of ligands with diverse steric and electronic properties, enabling the fine-tuning of catalytic activity and selectivity. rsc.orgresearchgate.net
Table 1: Examples of Catalytic Reactions Using Pyridine-Based Ligands
| Catalytic Reaction | Metal Center | Type of Pyridine Ligand | Reference |
| Polymerization | Titanium | Simple Pyridine | alfachemic.com |
| Hydrogenation | Rhenium | Simple Pyridine | alfachemic.com |
| Hydroformylation | Rhodium | Simple Pyridine | alfachemic.com |
| Hydroamination | Titanium | Simple Pyridine | alfachemic.com |
| C-H Olefination | Palladium | 1,10-Phenanthroline | mdpi.com |
Influence of Halogenation on Catalytic Performance
The introduction of halogen atoms onto the pyridine ring, as seen in this compound, can significantly impact the performance of the resulting catalyst. Halogens are electron-withdrawing groups, which can modify the electron density at the metal center. This electronic perturbation can influence the rates of key catalytic steps, such as oxidative addition and reductive elimination.
Moreover, the steric bulk of the halogen atoms can play a crucial role in controlling the selectivity of a catalytic reaction. By creating a more sterically hindered environment around the metal center, it is possible to favor the formation of a specific product isomer. The strategic placement of halogens can therefore be a powerful tool in catalyst design. Research has shown that the halogenation of pyridine rings can be achieved through various methods, allowing for the systematic study of these effects. chemicalbook.comnih.gov
Role in the Synthesis of Novel Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. researchgate.net These materials have garnered significant attention for their potential applications in gas storage, separations, and catalysis. The modular nature of MOFs allows for the rational design of materials with specific pore sizes and chemical functionalities.
While direct synthesis of a MOF using this compound as the primary linker has not been extensively reported, its structural motifs suggest its potential in this area. The pyridinol group can coordinate to metal centers, and the bromo and chloro substituents offer sites for post-synthetic modification. This would allow for the introduction of additional functional groups within the pores of the MOF, enhancing its properties for specific applications. The synthesis of MOFs can be achieved through various methods, including solvothermal and mechanochemical approaches, which could potentially be adapted for the incorporation of this halogenated pyridinol linker. chemicalbook.com
Table 2: Common Organic Linkers and Metal Nodes in MOF Synthesis
| Organic Linker | Common Metal Nodes | Resulting MOF Family (Example) | Reference |
| 1,4-Benzenedicarboxylic acid (BDC) | Zinc, Copper, Zirconium | MOF-5, HKUST-1, UiO-66 | researchgate.net |
| 1,3,5-Benzenetricarboxylic acid (BTC) | Copper, Iron | HKUST-1, Fe-BTC | researchgate.net |
| 2-Aminoterephthalic acid | Zirconium | UiO-66-NH2 | researchgate.net |
| 1H-Pyrazole-3,5-dicarboxylate (HPDC) | Aluminum | MOF-303 | chemicalbook.com |
Future Research Directions and Unexplored Avenues
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of pyridine (B92270) derivatives has been a subject of extensive research, with a growing emphasis on green and sustainable chemistry. nih.govijarsct.co.in Future research into the synthesis of 3-bromo-5-chloropyridin-4-ol and its analogues should prioritize the development of methodologies that are not only efficient but also environmentally benign.
Key areas for exploration include:
Catalytic C-H Halogenation: Direct and selective halogenation of the pyridine ring at the C3 and C5 positions is a significant challenge. nih.govchemrxiv.org Research into novel catalytic systems, potentially involving transition metals or organocatalysts, could enable the direct synthesis of this compound from simpler pyridine precursors, avoiding harsh reagents and multi-step procedures. rsc.org
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds. ijarsct.co.in Investigating microwave-assisted protocols for the key synthetic steps leading to this compound could significantly enhance synthetic efficiency.
Green Solvents and Reagents: The use of hazardous solvents and reagents is a major concern in chemical synthesis. Future synthetic routes should focus on employing greener alternatives, such as bio-based solvents or solvent-free reaction conditions, to minimize the environmental impact. nih.govresearchgate.net
| Synthetic Approach | Potential Advantages |
| Catalytic C-H Halogenation | Fewer synthetic steps, higher atom economy |
| Flow Chemistry | Improved safety, scalability, and reproducibility |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields |
| Green Solvents and Reagents | Reduced environmental impact, improved safety |
Deeper Exploration of Structure-Function Relationships
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of more potent and selective therapeutic agents. The presence of two different halogen atoms (bromine and chlorine) and a hydroxyl group on the pyridine ring offers a unique opportunity for systematic investigation.
Future research in this area should focus on:
Computational Modeling and Docking Studies: Molecular modeling techniques can provide valuable insights into the binding interactions of this compound with various biological targets. mdpi.com Docking studies can help identify key amino acid residues involved in binding and guide the design of analogues with improved affinity and selectivity.
Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity can aid in the design of new molecules with similar or improved properties.
Bioisosteric Replacement: Systematically replacing the bromine, chlorine, or hydroxyl groups with other functional groups (bioisosteres) can help to probe the importance of these substituents for biological activity and to optimize pharmacokinetic properties. cambridgemedchemconsulting.comrsc.org For instance, replacing the pyridine nitrogen with a 'C-CN' unit is a known strategy to improve biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the physicochemical properties of a series of this compound analogues with their biological activities. These models can then be used to predict the activity of newly designed compounds. nih.gov
Development of Multi-targeting Therapeutic Agents
The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. nih.gov Multi-target drugs, which are designed to interact with multiple biological targets simultaneously, offer a promising approach for the treatment of multifactorial diseases such as cancer and neurodegenerative disorders. arxiv.orgnih.govforbes.com The this compound scaffold, with its potential for diverse functionalization, is an attractive starting point for the development of such agents.
Unexplored avenues in this domain include:
Scaffold Hopping and Decoration: Utilizing the this compound core, new series of compounds can be designed by "scaffold hopping" to mimic other known pharmacophores or by "scaffold decoration" with various functional groups to interact with different targets.
Fragment-Based Drug Design: The this compound moiety can be considered as a fragment that can be linked to other fragments known to bind to different targets, creating a single molecule with multi-target activity.
Polypharmacology Profiling: Screening this compound and its derivatives against a broad panel of biological targets can help to identify their polypharmacological profiles and uncover potential new therapeutic applications.
| Multi-Target Design Strategy | Description |
| Scaffold Hopping | Replacing the core scaffold with a different one while maintaining key binding interactions. |
| Scaffold Decoration | Adding or modifying functional groups on the existing scaffold to engage with multiple targets. |
| Fragment-Based Linking | Combining molecular fragments with known affinity for different targets into a single molecule. |
Integration of Artificial Intelligence and Machine Learning in Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. frontiersin.orgnih.gov The application of these technologies to the study of this compound could significantly accelerate research and lead to the discovery of novel drug candidates.
Potential applications of AI and ML include:
De Novo Drug Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with desired physicochemical and biological properties. nih.govresearchgate.net
Predictive Modeling: Machine learning models can be trained to predict various properties of this compound analogues, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netsimulations-plus.comnih.gov This can help to prioritize compounds for synthesis and experimental testing.
Synthesis Route Prediction: AI-powered tools can analyze vast amounts of chemical reaction data to predict optimal synthetic routes for this compound and its derivatives, potentially identifying more efficient and sustainable pathways. researchgate.netchemrxiv.orgcas.org
High-Throughput Screening Data Analysis: AI algorithms can be employed to analyze large datasets from high-throughput screening campaigns to identify hit compounds and understand structure-activity relationships.
| AI/ML Application | Potential Impact on Research |
| De Novo Drug Design | Rapid generation of novel and diverse drug candidates. |
| Predictive ADMET Modeling | Early identification of compounds with favorable pharmacokinetic and safety profiles. |
| Synthesis Route Prediction | Optimization of synthetic strategies for efficiency and sustainability. |
| Data Analysis | Accelerated hit identification and SAR elucidation. |
Q & A
What are the recommended synthetic routes for 3-Bromo-5-chloropyridin-4-ol, and how can reaction conditions be optimized for high yield?
Basic Research Question
The synthesis of this compound typically involves halogenation or functionalization of pyridine precursors. A common approach is the selective bromination and chlorination of pyridin-4-ol derivatives under controlled conditions. For example, nucleophilic aromatic substitution (SNAr) can be employed using brominating agents (e.g., NBS) and chlorinating reagents (e.g., POCl₃) in anhydrous solvents like DMF or THF. Optimization strategies include:
- Temperature control (e.g., 0–60°C) to minimize side reactions.
- Catalytic use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
- Purification via column chromatography or recrystallization to achieve >95% purity, as seen in analogous pyridine derivatives .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen environments. For example, the hydroxyl proton (4-OH) typically appears as a singlet in DMSO-d₆, while aromatic protons show coupling patterns indicative of bromine and chlorine substituents .
- IR Spectroscopy : Identification of O–H (3200–3600 cm⁻¹) and C–Br/C–Cl stretches (500–800 cm⁻¹) .
- Mass Spectrometry (HRMS) : To validate molecular formula (C₅H₃BrClNO) and isotopic patterns .
- X-ray Crystallography : For unambiguous structural confirmation, as applied to related halogenated pyridines .
How can researchers address contradictions in reported bioactivity data for halogenated pyridinols like this compound?
Advanced Research Question
Contradictions in bioactivity data may arise from variations in assay conditions, impurities, or solvent effects. Mitigation strategies include:
- Reproducibility Checks : Replicate studies under standardized protocols (e.g., fixed pH, temperature).
- Purity Validation : Use HPLC or GC-MS to confirm compound purity (>98%), as impurities can skew bioactivity results .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate contributing factors. For example, replacing bromine with fluorine could clarify electronic effects .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, peer-reviewed journals) while excluding unreliable platforms like BenchChem .
What strategies improve regioselectivity in derivatizing this compound for medicinal chemistry applications?
Advanced Research Question
Regioselective functionalization can be achieved via:
- Protective Groups : Temporarily block the hydroxyl group (e.g., silylation with TBSCl) to direct reactions to the bromine or chlorine sites .
- Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate specific positions, enabling coupling reactions .
- Cross-Coupling Catalysis : Pd-mediated Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the bromine site .
- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Critical safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Emergency Protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
How does the electronic effect of substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing bromine and chlorine substituents deactivate the pyridine ring, reducing electrophilicity. However, this can be leveraged for:
- Oxidative Addition : Bromine’s larger atomic radius facilitates Pd(0) insertion in Suzuki-Miyaura couplings .
- Acid-Base Behavior : The hydroxyl group (pKa ~8–10) can act as a hydrogen-bond donor, stabilizing transition states in SNAr reactions .
- Substituent Tuning : Replacing chlorine with electron-donating groups (e.g., –OCH₃) increases ring electron density, altering reaction pathways .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Scale-up challenges include:
- Exothermic Reactions : Controlled addition of halogenating agents to prevent thermal runaway .
- Solvent Selection : Transition from THF/DMF to greener solvents (e.g., 2-MeTHF) while maintaining yield .
- Purification Efficiency : Replace column chromatography with crystallization or distillation for cost-effectiveness .
- Regulatory Compliance : Adhere to ICH guidelines for impurity profiling (<0.1% for genotoxic impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
